![molecular formula C26H29N3O3S2 B2825994 [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone CAS No. 1089592-40-4](/img/structure/B2825994.png)
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone is a useful research compound. Its molecular formula is C26H29N3O3S2 and its molecular weight is 495.66. The purity is usually 95%.
BenchChem offers high-quality [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Results : In vitro screening revealed profound antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Findings : Investigating the effects of this compound on neuronal activity and ion channels could provide insights into its anticonvulsant mechanisms .
- In Vitro and In Vivo Evaluation : Comparing inhibitory concentrations of this compound with standard reference drugs may reveal its efficacy against tuberculosis .
- Cancer Therapy : Overexpressed TKRs occur in various cancers, and quinazoline derivatives have therapeutic potential as anti-invasive agents and DHFR inhibitors .
- Natural Sources : These derivatives are found in both synthetic compounds and naturally occurring alkaloids from animals, plants, and microorganisms .
Antibacterial Activity
Anticonvulsant Properties
Anti-Tubercular Activity
Tyrosine Kinase Receptor Inhibition
Pharmacodynamic Versatility
Privileged Structural Icon
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S2/c30-26(28-15-6-9-22(19-28)25-27-23-10-4-5-11-24(23)33-25)21-12-16-29(17-13-21)34(31,32)18-14-20-7-2-1-3-8-20/h1-5,7-8,10-11,14,18,21-22H,6,9,12-13,15-17,19H2/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGBDUVBLWQXHL-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-3-yl}-1,3-benzothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.